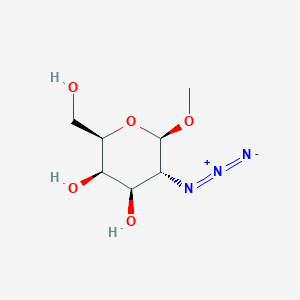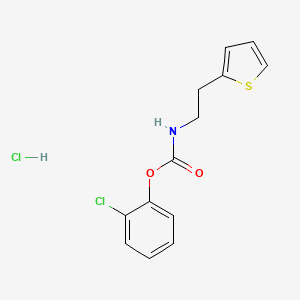
(S)-2-trans-abscisic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-trans-Abscisic acid is a naturally occurring plant hormone that plays a crucial role in various physiological processes. It is involved in the regulation of plant growth, development, and stress responses. This compound is particularly significant in the regulation of stomatal closure, seed dormancy, and adaptation to environmental stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-trans-abscisic acid typically involves several steps, including the formation of key intermediates and their subsequent conversion to the target compound. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and rearrangement steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of genetically engineered microorganisms that can produce the compound in large quantities. Chemical synthesis, on the other hand, involves multiple steps and requires precise control over reaction conditions to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-trans-Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-2-trans-Abscisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of plant hormone action and to develop synthetic analogs with improved properties.
Biology: In plant biology, it is used to investigate the regulation of stomatal closure, seed dormancy, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: It is used in agriculture to enhance crop resistance to environmental stress and improve yield.
Mecanismo De Acción
The mechanism of action of (S)-2-trans-abscisic acid involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it triggers a signaling cascade that leads to various physiological responses. The molecular targets include ion channels, protein kinases, and transcription factors, which collectively regulate processes such as stomatal closure and gene expression.
Comparación Con Compuestos Similares
(S)-2-trans-Abscisic acid is unique among plant hormones due to its specific role in stress responses and seed dormancy. Similar compounds include gibberellins, auxins, and cytokinins, which also regulate plant growth and development but have distinct functions. For example:
Gibberellins: Promote stem elongation and seed germination.
Auxins: Regulate cell elongation and differentiation.
Cytokinins: Promote cell division and delay senescence.
Propiedades
Número CAS |
6755-41-5 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1 |
Clave InChI |
JLIDBLDQVAYHNE-IBPUIESWSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
melting_point |
160 - 161 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


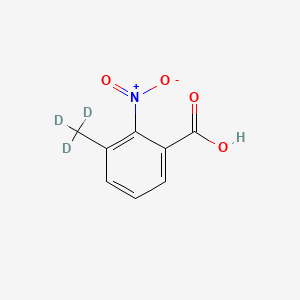
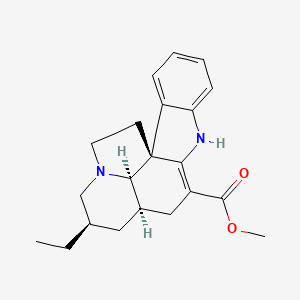
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
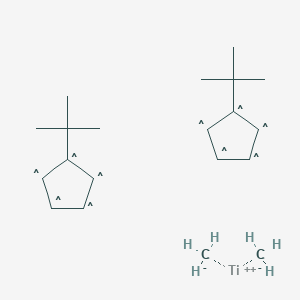
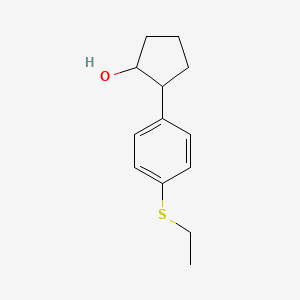
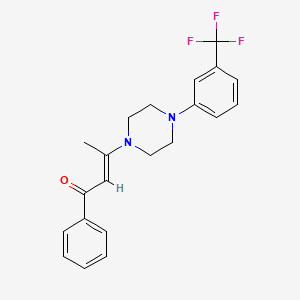
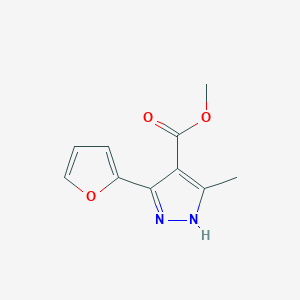
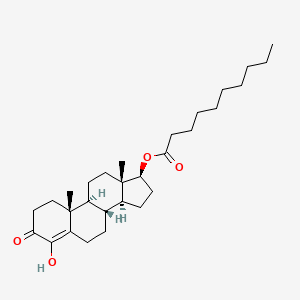
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)

